molecular formula C8H4Br2N2O B3196421 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-95-6

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B3196421
CAS No.: 1000341-95-6
M. Wt: 303.94 g/mol
InChI Key: SGZSGNOYJFYUAK-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Organolithium reagents in anhydrous ether.

Major Products Formed

    Oxidation: 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with potential therapeutic and material science applications.

Properties

IUPAC Name

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O/c9-5-2-12-8(10)6-4(3-13)1-11-7(5)6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZSGNOYJFYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Br)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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